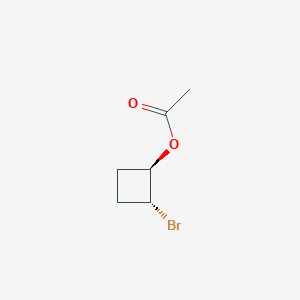

![molecular formula C8H15IO2 B2873892 [3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol CAS No. 2031261-16-0](/img/structure/B2873892.png)

[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

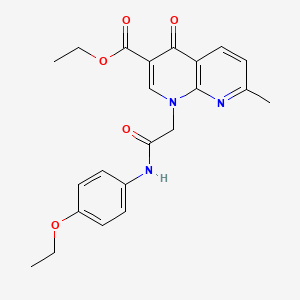

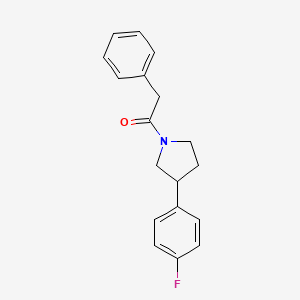

“[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol” is a chemical compound with the CAS Number: 2031261-16-0 . It has a molecular weight of 270.11 . The IUPAC name for this compound is (3-ethyl-5-(iodomethyl)tetrahydrofuran-3-yl)methanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. It’s known that the compound has a molecular weight of 270.11 . For more detailed information on its physical and chemical properties such as melting point, boiling point, solubility, etc., it’s recommended to refer to specialized chemical databases.科学的研究の応用

Catalytic Conversions in Synthetic Chemistry

The compound "[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol" may not have direct research studies, but related compounds and processes offer insights into its potential applications in synthetic chemistry, particularly in catalytic conversions. For instance, the study by Derouane et al. (1978) elucidates the conversion of methanol and ethanol to hydrocarbons using synthetic zeolite, highlighting the role of dehydration and methanolation in producing branched aliphatics and aromatic compounds (Derouane et al., 1978). Similarly, Tenn et al. (2009) discuss the oxy-functionalization of rhenium(I) metal carbon bonds catalyzed by selenium(IV), leading to the generation of methanol, indicating the potential for functionalizing related compounds (Tenn et al., 2009).

Methanol Conversion to Hydrocarbons

Research on methanol conversion to hydrocarbons, such as the work by Bjørgen et al. (2007) on zeolite H-ZSM-5, may provide insights into the reaction mechanisms relevant to compounds like "this compound." This study assesses catalyst deactivation and product formation, offering a deeper understanding of the reaction intermediates and cycles involved in methanol conversion processes (Bjørgen et al., 2007).

Glycerol Conversion into Cyclic Acetals

The acid-catalyzed condensation of glycerol with aldehydes and ketones, investigated by Deutsch et al. (2007), explores the formation of cyclic acetals, including [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research highlights the potential of using solid acids as catalysts for converting renewable materials into valuable chemicals, which could be relevant for the transformation of compounds like "this compound" (Deutsch et al., 2007).

Methanol to Olefins Process

Investigations into the methanol to olefins (MTO) process, such as the study by Park and Froment (2001), provide insights into the kinetic modeling of this conversion. Understanding the elementary steps and mechanisms involved in converting methanol over intermediates into olefins can shed light on potential pathways and reactions for related compounds (Park & Froment, 2001).

特性

IUPAC Name |

[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15IO2/c1-2-8(5-10)3-7(4-9)11-6-8/h7,10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICPUOILXZMYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(OC1)CI)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

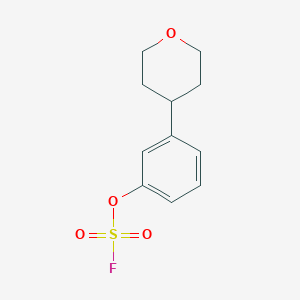

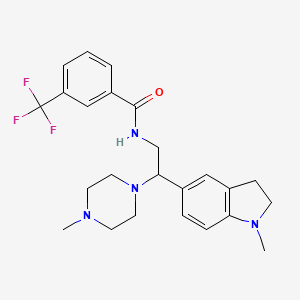

![N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B2873809.png)

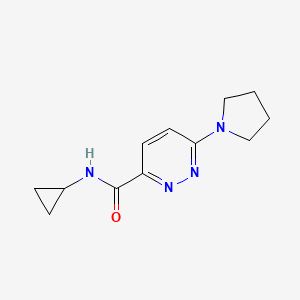

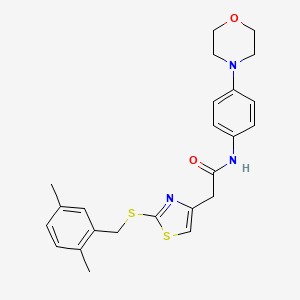

![4-[4-(Cyclopropylcarbonyl)-1-piperazinyl]aniline](/img/structure/B2873823.png)

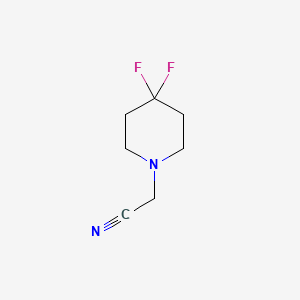

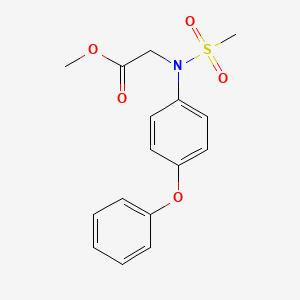

![N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2873826.png)